![molecular formula C10H11ClO2 B7761576 4-Ethylphenyl chloroacetate CAS No. 3132-25-0](/img/structure/B7761576.png)
4-Ethylphenyl chloroacetate
Overview
Description
4-Ethylphenyl chloroacetate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylphenyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylphenyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Chemistry and Medicinal Chemistry : A study presented a green, aqueous Suzuki coupling experiment for undergraduate organic chemistry labs, synthesizing ethyl (4-phenylphenyl)acetate, a precursor to felbinac with potential as a lead compound in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).
Pharmacological Research : Research on synthesizing and characterizing 1,3,4-oxadiazole derivatives from 4-chloro-m-cresol and ethyl chloroacetate highlighted their potential analgesic and anti-inflammatory activities in rodents, contributing to drug discovery (Dewangan et al., 2015).
Environmental Chemistry : A study on the complete oxidation of metolachlor and methyl parathion in water using a photoassisted Fenton reaction identified chloroacetate as an intermediate, providing insights into environmental remediation processes (Pignatello & Sun, 1995).
Chemical Synthesis : Research on synthesizing 4-Pyridoxyacetic Acid via a Pyridine N-Oxide derivative discussed the use of chloroacetic acid and ethyl diazoacetate in the process, contributing to the study of plant growth substances (Denhertog & Maas, 1975).
Bioinorganic Chemistry : A study on the synthesis of ketooximes and their complexes with metals like cadmium, cobalt, and copper, starting from chloroacetyl chloride and biphenyl, contributed to the understanding of metal-ligand interactions (Karipcin & Arabali, 2006).
Biochemical Research : A study on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines using ethyl chloroacetate showed high inhibition towards α-glucosidase and β-glucosidase, important for diabetes research (Babar et al., 2017).
Ultrasound in Chemical Reactions : A study on the kinetics of 4-methoxyphenyl dichloroacetate hydrolysis with and without ultrasonic irradiation contributed to understanding the effects of ultrasound on chemical reactions (Piiskop et al., 2013).
properties
IUPAC Name |
(4-ethylphenyl) 2-chloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-10(12)7-11/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZAWHNNQCDJHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953361 | |
Record name | 4-Ethylphenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3132-25-0 | |
Record name | NSC8219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethylphenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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